molecular formula C28H28N4O4S B11996481 2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide

2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B11996481
M. Wt: 516.6 g/mol
InChI Key: DEDWTBJXAGVMPX-MUFRIFMGSA-N
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Description

2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and phenoxy groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.

Scientific Research Applications

2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide include other benzothieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but may differ in the substituents attached to the core. The uniqueness of 2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H28N4O4S

Molecular Weight

516.6 g/mol

IUPAC Name

2-[2-ethoxy-4-[(E)-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C28H28N4O4S/c1-3-35-23-15-19(13-14-22(23)36-17-25(33)31-20-9-5-4-6-10-20)16-29-32-18(2)30-27-26(28(32)34)21-11-7-8-12-24(21)37-27/h4-6,9-10,13-16H,3,7-8,11-12,17H2,1-2H3,(H,31,33)/b29-16+

InChI Key

DEDWTBJXAGVMPX-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)OCC(=O)NC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)OCC(=O)NC5=CC=CC=C5

Origin of Product

United States

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